Canagliflozin is classified as a sodium-glucose co-transporter 2 inhibitor. It works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in urine. The primary enzymes involved in the formation of Canagliflozin 2-Glucuronide are UDP-glucuronosyltransferases, specifically UGT1A9 and UGT2B4 .
The synthesis of Canagliflozin 2-Glucuronide involves the glucuronidation of Canagliflozin at specific hydroxyl groups. The glucuronidation process typically occurs at the 2'-OH and 3'-OH positions on the Canagliflozin molecule .
The synthesis can be achieved using recombinant UGT enzymes in vitro to facilitate the conjugation of glucuronic acid to Canagliflozin. This method allows for the production of both labeled and unlabeled glucuronide metabolites, which can be utilized for pharmacokinetic studies .
Canagliflozin has a complex structure featuring a thiophene ring and a C-glucoside moiety. The molecular formula for Canagliflozin is C_{21}H_{25}ClO_{4}S, with a molecular weight of approximately 444.94 g/mol. The structure includes multiple hydroxyl groups that are critical for its metabolic conversion into Canagliflozin 2-Glucuronide.
The specific structural characteristics of Canagliflozin 2-Glucuronide include:
The primary reaction involving Canagliflozin leading to its glucuronide metabolite is O-glucuronidation. This reaction typically occurs via nucleophilic attack by the hydroxyl group on the anomeric carbon of UDP-glucuronic acid, resulting in the formation of Canagliflozin 2-Glucuronide .
This metabolic pathway is crucial for detoxifying lipophilic compounds, enhancing their solubility, and facilitating renal excretion. The reaction can be represented as follows:
Canagliflozin acts primarily through the inhibition of the sodium-glucose co-transporter 2 located in the proximal tubules of the kidneys. By blocking this transporter, Canagliflozin reduces glucose reabsorption, leading to increased glucose excretion in urine and decreased blood glucose levels .
The mechanism also involves modulation of metabolic pathways:
Canagliflozin 2-Glucuronide shares several physical and chemical properties with its parent compound:
In terms of pharmacokinetics:
Canagliflozin and its metabolites, including Canagliflozin 2-Glucuronide, have significant applications in clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: